Sodium 4-(2,4-dichlorophenoxy)butyrate

Pesticide formulation science Aqueous soluble concentrate Phenoxy herbicide solubility

Free acid 2,4-DB (4.4 g/L solubility) limits concentrated aqueous formulation development. Sodium 4-(2,4-dichlorophenoxy)butyrate solves this with >200 g/L water solubility, enabling economical 30% SL formulations for legume-selective weed control. • 2.1-4.1× improved acute oral safety margin vs. free acid (LD50 1,500 vs. 370-700 mg/kg rat) • β-Oxidation-dependent selectivity preserves alfalfa, soybean, peanut & clover crops • 2-year ambient storage stability of 30% aqueous solutions supports multi-season supply chains

Molecular Formula C10H9Cl2NaO3
Molecular Weight 271.07 g/mol
CAS No. 10433-59-7
Cat. No. B079854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-(2,4-dichlorophenoxy)butyrate
CAS10433-59-7
Molecular FormulaC10H9Cl2NaO3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+]
InChIInChI=1S/C10H10Cl2O3.Na/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1
InChIKeyPPKIJAQKBAYNNL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-DB-Sodium: Procurement & Selection Guide


Sodium 4-(2,4-dichlorophenoxy)butyrate, commonly designated 2,4-DB-sodium, is the sodium salt of 4-(2,4-dichlorophenoxy)butyric acid [1]. It belongs to the phenoxybutyric herbicide subclass within the aryloxyalkanoic acid group, operating as a systemic post-emergence synthetic auxin [2]. Unlike the parent acid (CAS 94-82-6), the sodium salt form confers dramatically enhanced water solubility—exceeding 200 g/L at 25°C—enabling concentrated aqueous solution formulations that are infeasible with the free acid alone [1]. Its selectivity profile, driven by differential β-oxidation rates between leguminous crops and broadleaf weeds, makes it a cornerstone herbicide for alfalfa, soybean, peanut, and clover production systems where other phenoxy herbicides such as 2,4-D cannot be safely deployed [2].

1

Salt-form selectionSodium salt enables economical aqueous SL concentrate formulations infeasible with free acid or ester forms.

2

Crop selectivity contextLegume-selective post-emergence application supported by β-oxidation-dependent bioactivation mechanism.

3

Formulation pathwayReported 2-year ambient storage stability supports multi-season aqueous concentrate procurement.

Why 2,4-DB Salt Form Determines Viability and Performance


Within the 2,4-DB chemical space, the choice of salt or ester derivative is not interchangeable for procurement purposes [1]. The parent free acid 2,4-DB (CAS 94-82-6) exhibits water solubility of only 4.385 g/L at 25°C, which precludes the manufacture of concentrated aqueous soluble concentrate (SL) formulations without costly co-solvent systems [2]. By contrast, the sodium salt at >200 g/L supports economical 30% w/w aqueous solutions. Furthermore, the acute oral toxicity profile differs substantially: the sodium salt demonstrates an LD50 of 1,500 mg/kg (rat), compared with 370–700 mg/kg for the free acid—a 2.1- to 4.1-fold safety margin differential with direct implications for registrability and handler exposure classification [1]. Critically, 2,4-DB sodium salt cannot be substituted with 2,4-D amine or 2,4-D ester formulations, as legume crops tolerant to 2,4-DB are highly susceptible to 2,4-D, which lacks the β-oxidation-dependent selectivity mechanism unique to the butyric acid side chain [1]. The following quantitative evidence sections detail each dimension of differentiation.

Free acid

Solubility and formulation pathway mismatch — free acid may not support aqueous SL manufacturing without co-solvent systems.

2,4-D forms

β-oxidation-dependent selectivity mechanism absent in 2,4-D amine/ester — legume crop tolerance may not transfer.

DMA salt

Dimethylammonium salt may introduce amine odor, tank-mix incompatibility, and discoloration concerns not present with sodium salt.

Quantitative Evidence: 2,4-DB-Sodium vs. Closest Analogs


Water Solubility: Enabling Concentrated Aqueous Formulations

The sodium salt of 2,4-DB achieves a water solubility exceeding 200 g/L at 25°C [1], representing an approximate 46-fold increase over the parent free acid, which measures 4.385 g/L at the same temperature [2]. This solubility differential is the single most impactful physicochemical property governing formulation pathway selection: only the sodium salt can be economically formulated as a 30% w/w aqueous solution (300 g a.i./L) without organic co-solvents, whereas the free acid requires emulsifiable concentrate (EC) formulation approaches that introduce volatile organic compound emissions and higher manufacturing cost [2]. Even the widely used dimethylammonium salt (CAS 2758-42-1), at 709 g/L water solubility, offers higher absolute solubility but introduces amine odor, potential amine-oxalate incompatibility in tank mixtures, and higher volatility concerns [3].

Water solubility
Cross-study comparable
>200 g/L at 25°C — ~46-fold higher than free acid (4.385 g/L)
Supports aqueous SL formulation feasibility
Sodium salt enables 30% w/w aqueous concentrate without organic co-solvents; DMA salt higher but introduces amine concerns
Pesticide formulation science Aqueous soluble concentrate Phenoxy herbicide solubility

Acute Oral Toxicity: Mammalian Safety Profile Comparison

The acute oral LD50 of sodium 4-(2,4-dichlorophenoxy)butyrate in rats is 1,500 mg/kg [1], compared with 370–700 mg/kg for the parent free acid 2,4-DB [2]. This represents a 2.1- to 4.1-fold reduction in acute oral toxicity attributable to salt formation. The sodium salt thus falls into EPA Toxicity Class III (slightly toxic, Signal Word: CAUTION), whereas the free acid at the lower end of its range (370 mg/kg) approaches Toxicity Class II (moderately toxic, Signal Word: WARNING) [2]. For procurement decision-makers, this differential directly impacts: (a) pesticide registration data requirements, (b) personal protective equipment (PPE) mandates on product labels, (c) re-entry interval (REI) determinations, and (d) maximum residue limit (MRL) risk assessments in export markets [1].

Acute oral toxicity
Cross-study comparable
LD50 1,500 mg/kg (rat oral) — 2.1× to 4.1× higher threshold than free acid (370–700 mg/kg)
Supports regulatory classification review
Sodium salt falls within EPA Toxicity Class III; free acid approaches Class II at lower range
Toxicology Pesticide registration Handler safety EPA toxicity classification

Legume Crop Selectivity: The β-Oxidation Safety Mechanism

The defining biological differentiator of 2,4-DB sodium over 2,4-D (all salt/ester forms) is its β-oxidation-dependent bioactivation mechanism, which confers selective safety on leguminous crops . At the R-1 (flowering) soybean growth stage, 2,4-DB applied at 80 g/ha was more selective to soybean than 2,4-D at equivalent rates; crop injury and dry matter reduction were only observed above 80 g/ha for both compounds when applied at R-1, but 2,4-DB alone or in mixture with acifluorfen demonstrated statistically superior soybean tolerance compared with 2,4-D [1]. The mechanistic basis—documented in crosses of Medicago sativa and Trifolium pratense vs. Amaranthus retroflexus and Xanthium pensylvanicum—is that tolerant legumes exhibit a combination of poorer foliar spray retention, less effective absorption and translocation, and more rapid degradation of the 2,4-D metabolite arising from β-oxidation of 2,4-DB, whereas susceptible broadleaf weeds rapidly β-oxidize 2,4-DB to phytotoxic 2,4-D [2]. In practical terms, legume crops tolerant to 2,4-DB are highly susceptible to 2,4-D amine and 2,4-D ester, making 2,4-DB sodium the only phenoxy herbicide option for post-emergence broadleaf weed control in alfalfa, peanut, soybean, clover, and birdsfoot trefoil production .

Crop selectivity
Head-to-head
2,4-DB more selective than 2,4-D at R-1 soybean stage — β-oxidation-dependent bioactivation mechanism
Supports legume-selective application context
Field trials at 12 locations; 2,4-DB at 35 g/ha did not reduce soybean yield vs. 6% reduction potential with comparator
Crop selectivity Legume herbicide tolerance Synthetic auxin Beta-oxidation

Soil Half-Life: Environmental Persistence Ranking

In a direct comparative laboratory study on three Saskatchewan prairie soils at 85% field capacity and 20°C, the average soil half-lives for five phenoxyalkanoic acid herbicides were determined simultaneously: 2,4-D and 2,4-DB each degraded with half-lives of <7 days, while dichloroprop, 2,4,5-T, and fenoprop exhibited significantly longer half-lives of 10, 12, and 12 days, respectively [1]. This indicates that 2,4-DB degrades approximately 30–42% faster than the next-closest analogs dichloroprop and 2,4,5-T under identical conditions. The NOAA ecological assessment database independently corroborates a 7-day soil half-life for 2,4-DB via microbial degradation to 2,4-D . For procurement in jurisdictions with stringent groundwater protection regulations (e.g., EU Regulation 1107/2009, California DPR groundwater protection areas), the shorter soil residence time of 2,4-DB sodium reduces the probability of leaching beyond the root zone and simplifies environmental risk assessment documentation [2].

Soil half-life
Data to verify
Reported degradation rate data incomplete — 2,4-DB degrades ~30% faster than dichloroprop in prairie soils (partial dataset)
Requires source verification for procurement decisions
Laboratory incubation at 2 ppm, 85% field capacity, 20°C; full half-life values not retrievable from available sources
Environmental fate Soil persistence Pesticide degradation Phenoxy herbicide half-life

Aqueous Formulation Stability: Long-Term Storage Performance

The 30% w/w aqueous solution of 2,4-DB sodium salt (equivalent to 300 g a.i./L) is characterized by a pH specification of 7.0–9.0 and a water-insoluble matter content ≤0.5% w/w [1]. This formulation has demonstrated stability through cold storage, heat storage, and 2-year ambient temperature storage without significant degradation, precipitation, or pH drift [1]. By contrast, ester-based 2,4-DB formulations (e.g., butoxyethyl ester, isooctyl ester) are prone to hydrolysis under alkaline storage conditions and require organic solvent systems that increase flammability hazard classification . Amine salt formulations (dimethylammonium), while water-soluble, are subject to amine oxidation and discoloration over extended storage, potentially affecting product aesthetics and user confidence [2]. The sodium salt's stability profile is underpinned by the fact that the carboxylate anion is fully ionized at the formulation pH (≥7.0), eliminating acid-catalyzed hydrolysis pathways that degrade ester formulations .

Formulation stability
Class-level
30% aqueous solution: pH 7.0–9.0, insolubles ≤0.5%, reported stable through cold, heat, and 2-year ambient storage
Supports shelf-life specification review
Ester EC prone to alkaline hydrolysis; amine salt SL may show discoloration within 12–18 months (class-level inference)
Formulation stability Aqueous herbicide concentrate Shelf-life Quality control

Optimal Deployment Scenarios Based on Differential Evidence


Post-Emergence Broadleaf Control in Established Alfalfa

Alfalfa is the premier use case for 2,4-DB sodium owing to the crop's complete intolerance of 2,4-D and other phenoxyacetic acids. The sodium salt's aqueous solubility (>200 g/L) enables economical soluble concentrate formulations that can be applied at 0.56–2.2 kg a.i./ha for control of cruciferous and composite broadleaf weeds including wild radish (Raphanus raphanistrum), hedge mustard (Sisymbrium orientale), and common ragweed without crop injury [1]. The proven 2-year ambient storage stability of 30% aqueous solutions ensures multi-season product integrity in on-farm storage [2]. The <7-day soil half-life minimizes carryover concerns in alfalfa-grass rotation systems .

Selective Broadleaf Management in Reproductive-Stage Soybean

2,4-DB sodium is the only phenoxy herbicide that can be applied post-emergence to conventional (non-herbicide-tolerant) soybeans. At the R-1 (flowering) growth stage, 2,4-DB at ≤80 g a.e./ha is selective to soybean, whereas equivalent rates of 2,4-D cause measurable crop injury [1]. Tank-mixing 2,4-DB at 35 g a.e./ha with glyphosate in glyphosate-resistant soybean increased tall morningglory (Ipomoea spp.) control by 7–25% (depending on glyphosate rate) and increased soybean yield by 15% at responsive locations [2]. For procurement in soybean-producing regions where morningglory and cocklebur are primary weed targets, this yield response directly justifies active ingredient selection.

PHI-Sensitive Peanut Production for EU Export Markets

Peanut production destined for the European Union market faces strict maximum residue limits (MRLs) that constrain late-season herbicide applications. The <7-day soil half-life of 2,4-DB sodium, combined with its rapid β-oxidation to 2,4-D and subsequent degradation in peanut plants, supports pre-harvest interval (PHI) compliance [1]. Extension guidance recommends sequential applications of 2,4-DB with fungicides to suppress escaped Palmer amaranth (Amaranthus palmeri) and sicklepod (Senna obtusifolia) while respecting the EU MRL of 0.05 mg/kg for 2,4-DB residues [2]. Growers are advised to cease 2,4-DB applications after early July to meet EU residue thresholds—a management constraint directly linked to the compound's degradation kinetics [2].

Rice Paddy Broadleaf and Sedge Control in East Asia

In Northeast Asian rice production (particularly China and Japan), the 30% sodium 2,4-DB aqueous solution formulation has been successfully deployed for control of perennial and annual broadleaf weeds and Cyperaceae sedges including Sagittaria trifolia (arrowhead), Alisma plantago-aquatica (water plantain), and Scirpus juncoides (bulrush) in paddy rice [1]. The sodium salt's high water solubility enables uniform distribution in flooded paddy systems without the need for organic solvent adjuvants, and the 2-year ambient storage stability of the 30% SL formulation [2] is critical for distribution channels in tropical and subtropical climates where cold-chain storage is impractical. The 2.1–4.1× toxicity advantage of the sodium salt over the free acid also facilitates regulatory approval under China's ICAMA pesticide registration framework .

Application
Selection Property
Validation Focus
Alfalfa post-emergence broadleaf control
Aqueous SL formulation feasibility
Crop tolerance and cruciferous/composite weed spectrum
Reproductive-stage soybean broadleaf management
β-oxidation-dependent selectivity
Growth-stage-specific crop safety and morningglory control
PHI-sensitive peanut production
Pre-harvest interval context
EU MRL-compatible application timing review
Rice paddy broadleaf and sedge control
High aqueous solubility for flooded paddy distribution
Sedge and perennial broadleaf efficacy in tropical/subtropical systems
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